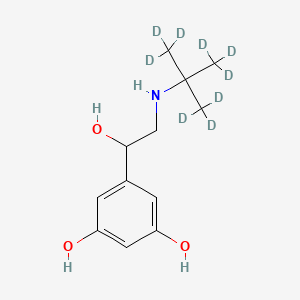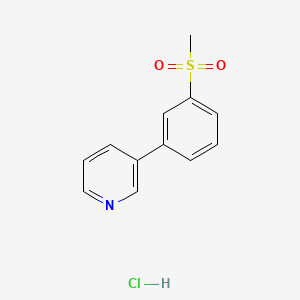![molecular formula C12H11N3 B563160 2-アミノ-3-メチル-9H-ピリド[2,3-b]インドール-d3 CAS No. 1189458-14-7](/img/structure/B563160.png)
2-アミノ-3-メチル-9H-ピリド[2,3-b]インドール-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 is a heterocyclic amine that is known for its mutagenic and carcinogenic properties. This compound is formed during the pyrolysis of proteins and is commonly found in cooked foods, particularly those that are grilled or fried . It is a deuterated form of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions, making it useful in various scientific studies.
科学的研究の応用
2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 is widely used in scientific research due to its mutagenic and carcinogenic properties. It is used in studies related to:
Chemistry: Understanding the chemical properties and reactivity of heterocyclic amines.
Biology: Investigating the biological effects of mutagenic compounds on DNA and cellular processes.
Medicine: Studying the mechanisms of carcinogenesis and developing potential therapeutic interventions.
作用機序
Target of Action
The primary target of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3, also known as MeA-alpha-C , is DNA . This compound interacts with DNA, leading to the formation of adducts .
Mode of Action
MeA-alpha-C is metabolized in the body to form intermediates, possibly short-lived nitrenium ions . These intermediates are electrophilic and can react with DNA to form adducts . The formation of these adducts can lead to mutations .
Biochemical Pathways
The biochemical pathway involved in the action of MeA-alpha-C is the metabolic pathway that converts the compound into reactive intermediates . These intermediates then interact with DNA to form adducts . The formation of these adducts can disrupt normal cellular processes and lead to mutations .
Pharmacokinetics
It is known that the compound is metabolized in the body to form reactive intermediates .
Result of Action
The primary result of the action of MeA-alpha-C is the formation of DNA adducts . These adducts can lead to mutations , which can potentially contribute to the development of cancers, particularly liver or digestive tract cancers .
Action Environment
The action of MeA-alpha-C can be influenced by various environmental factors. For example, the compound is formed during the combustion of tobacco or by pyrolysis of protein . Therefore, exposure to tobacco smoke or consumption of certain cooked foods can increase the levels of MeA-alpha-C in the body . Additionally, the compound’s action can be influenced by individual differences in metabolism and DNA repair capacity.
生化学分析
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the pyrolysis of tryptophan or proteins of animal or vegetable origin . The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale pyrolysis processes where proteins are subjected to high temperatures in the presence of specific catalysts. The process is optimized to maximize yield and purity of the compound. The use of deuterated precursors ensures the incorporation of deuterium atoms into the final product.
化学反応の分析
Types of Reactions
2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its activation and subsequent interaction with biological molecules.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include N2-(2′-deoxyguanosin-8-yl)-2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 and its derivatives . These products are often studied for their mutagenic and carcinogenic properties.
類似化合物との比較
Similar Compounds
- 2-Amino-9H-pyrido[2,3-b]indole
- 2-Amino-3,4,8-trimethyl-imidazo[4,5-f]quinoxaline
- 2-Amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine
Uniqueness
2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 is unique due to its deuterated form, which makes it particularly useful in studies involving isotopic labeling. This allows for more precise tracking and analysis of the compound’s behavior in biological systems compared to its non-deuterated counterparts.
特性
IUPAC Name |
3-(trideuteriomethyl)-9H-pyrido[2,3-b]indol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLCGFRPPGNALI-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC3=CC=CC=C32)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(NC3=CC=CC=C32)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)

![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)




